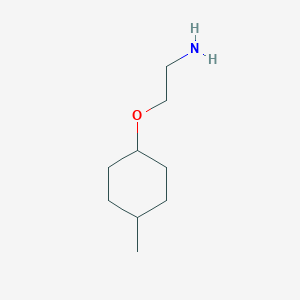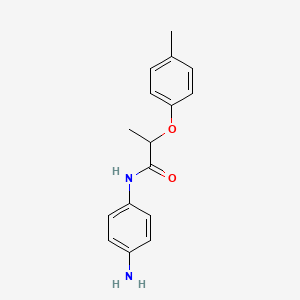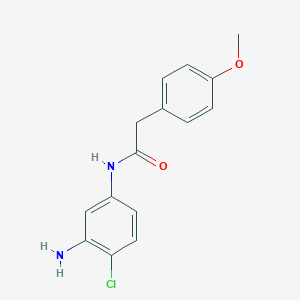
N-(3-Amino-4-chlorophenyl)-2-(4-methoxyphenyl)-acetamide
Descripción general
Descripción
N-(3-Amino-4-chlorophenyl)-2-(4-methoxyphenyl)-acetamide, also known as NAC or N-acetylcysteine, is a derivative of the amino acid L-cysteine. NAC is a widely used compound in scientific research and has many applications in the medical field. NAC is a potent antioxidant, anti-inflammatory, and anti-microbial agent. It has been used to treat a variety of conditions, including cystic fibrosis, chronic bronchitis, and other respiratory diseases. NAC has also been studied for its potential to treat neurological disorders, such as Alzheimer's and Parkinson's diseases.
Aplicaciones Científicas De Investigación
Green Synthesis Applications
N-(3-Amino-4-chlorophenyl)-2-(4-methoxyphenyl)-acetamide is significant in green chemistry, particularly in the synthesis of azo disperse dyes. A study by Zhang Qun-feng (2008) highlights its production through a novel Pd/C catalytic hydrogenation process, emphasizing high activity, selectivity, and stability. This process represents a more environmentally friendly alternative to traditional reduction methods using iron powder (Zhang Qun-feng, 2008).
Molecular Structure Studies
In the realm of crystallography, the compound has been a subject of interest for understanding molecular structures. For instance, Boechat et al. (2011) studied the structures of various acetamide derivatives, including compounds similar to N-(3-Amino-4-chlorophenyl)-2-(4-methoxyphenyl)-acetamide. These studies provide insights into molecular conformations and intermolecular interactions like hydrogen bonding (Boechat et al., 2011).
Biological Activity Research
The compound has been a part of studies exploring biological activities. Narayana et al. (2016) investigated different molecular conformations of related acetamide derivatives, noting their analgesic, antibacterial, and anti-inflammatory properties (Narayana et al., 2016). Similarly, other studies have focused on synthesizing and evaluating acetamide derivatives for their antimicrobial and anticancer activities (Debnath & Ganguly, 2015), (Rani et al., 2014).
Chemical Reactivity and Synthesis
Several studies have focused on synthesizing novel derivatives of this compound and examining their chemical reactivity. For example, Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a derivative, and studied its structure and potential as an anticancer drug through molecular docking analysis (Sharma et al., 2018).
Propiedades
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-20-12-5-2-10(3-6-12)8-15(19)18-11-4-7-13(16)14(17)9-11/h2-7,9H,8,17H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOIGOKMNSXISH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-4-chlorophenyl)-2-(4-methoxyphenyl)-acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methoxy-4-[(propylamino)methyl]phenol](/img/structure/B3072149.png)
![(4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methanamine](/img/structure/B3072152.png)
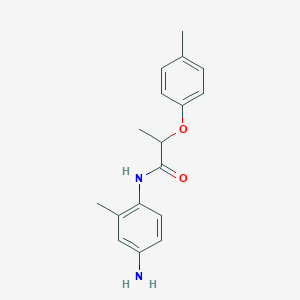



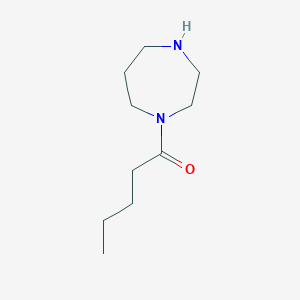
![2-[(3-Methylpiperidin-1-YL)methyl]aniline](/img/structure/B3072202.png)

![{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetic acid](/img/structure/B3072215.png)
![5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B3072221.png)

